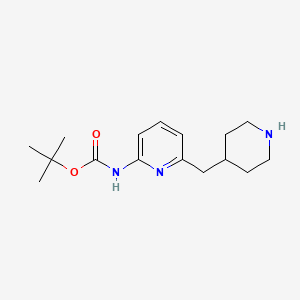

Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-YL)carbamate

Description

Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate is a pyridine-based carbamate derivative featuring a piperidine moiety linked to the pyridine ring via a methylene bridge. The tert-butyl carbamate group serves as a protective group for amines, enabling selective functionalization during synthetic workflows. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to enhance pharmacokinetic properties or target-specific interactions .

Properties

Molecular Formula |

C16H25N3O2 |

|---|---|

Molecular Weight |

291.39 g/mol |

IUPAC Name |

tert-butyl N-[6-(piperidin-4-ylmethyl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-14-6-4-5-13(18-14)11-12-7-9-17-10-8-12/h4-6,12,17H,7-11H2,1-3H3,(H,18,19,20) |

InChI Key |

DHCLVLGLLYHXAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate typically involves the reaction of 6-(piperidin-4-ylmethyl)pyridin-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine and pyridine rings play a crucial role in its binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing the active amine or alcohol, which then exerts its biological effects .

Comparison with Similar Compounds

tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate

tert-Butyl (6-methoxypyridin-2-yl)carbamate

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

- Structure : Bromo and chloro substituents at positions 6 and 2, respectively.

- Molecular Weight : 321.60 g/mol (C₁₁H₁₄BrClN₂O₂) .

- Applications : Bromine serves as a versatile handle for Suzuki-Miyaura couplings, contrasting with the piperidine-linked methyl group in the target compound, which may prioritize steric interactions over further derivatization .

Piperidine Substitution Patterns

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

- Structure : Piperidine ring substituted with an acetyl group at position 1.

- Synthetic Pathway : Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride and triethylamine in dichloromethane .

- Functional Role : The acetyl group modulates lipophilicity and metabolic stability compared to the unmodified piperidin-4-ylmethyl group in the target compound .

tert-Butyl ((1-((5-amino-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate

tert-Butyl (6-aminopyridin-2-yl)methylcarbamate

- Synthesis : Achieved via palladium-catalyzed coupling of tert-butyl (6-chloropyridin-2-yl)methylcarbamate with an amine source .

- Comparison : The target compound’s piperidin-4-ylmethyl group likely requires analogous coupling or alkylation steps, but steric hindrance from the piperidine ring may necessitate optimized reaction conditions .

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

- Purification : Crude product used directly in subsequent steps without chromatography, highlighting efficiency for industrial-scale synthesis .

Functional and Commercial Implications

Pharmacological Potential

- Piperidine vs.

- Steric Effects : The piperidin-4-ylmethyl group in the target compound may hinder interactions with flat binding pockets compared to planar substituents like methoxy or halogen groups .

Commercial Accessibility

- Price Trends : Halogenated derivatives (e.g., chloro, bromo) are commercially available at premium prices ($400–$4,800 per gram), suggesting that the target compound’s synthesis cost may align with these benchmarks if scaled .

Biological Activity

Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-YL)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- CAS Number : 723429

The compound features a tert-butyl group, a piperidine moiety, and a pyridine ring, which contribute to its unique biological profile.

This compound exhibits various biological activities attributed to its structural components. Research indicates that the piperidine and pyridine rings may interact with specific receptors or enzymes, influencing cellular pathways.

Pharmacological Studies

- Inhibition of IL-1β Release :

- Anti-pyroptotic Activity :

Study 1: Anti-inflammatory Properties

A study focusing on piperidine derivatives highlighted their ability to modulate immune responses by inhibiting pro-inflammatory cytokines. The results showed that certain derivatives could reduce IL-1β levels significantly, with some compounds achieving up to 35% inhibition at optimal concentrations .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could protect neuronal cells from apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer’s disease .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Activity Type | Inhibition (%) at 10 µM | Reference |

|---|---|---|---|

| This compound | IL-1β Release Inhibition | Up to 35% | |

| Piperidine Derivative A | Anti-pyroptotic | 39.2% | |

| Piperidine Derivative B | Neuroprotection | Significant |

Table 2: Synthesis Pathways

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Piperidine + Pyridine derivative | Reflux in solvent |

| 2 | Tert-butyl chloroformate | Room temperature |

| 3 | Purification via chromatography | Column chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.